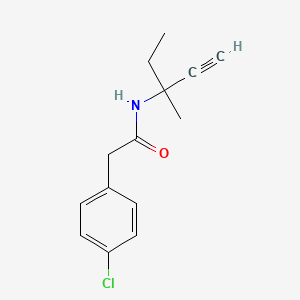![molecular formula C18H18N2O5 B4298966 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298966.png)
3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid
描述
3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid, also known as DNP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
作用机制
The mechanism of action of 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid involves its ability to bind to proteins and alter their conformation. This compound has a unique fluorescence property that allows researchers to monitor changes in protein conformation in real-time. Additionally, 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has been shown to inhibit the activity of certain enzymes by binding to their active sites.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid can induce changes in the biochemical and physiological properties of cells. This compound has been shown to induce oxidative stress and mitochondrial dysfunction in cells, leading to cell death. Additionally, 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has been shown to alter the expression of certain genes and proteins in cells, leading to changes in cell function.
实验室实验的优点和局限性
One advantage of using 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid in lab experiments is its unique fluorescence property, which allows researchers to monitor changes in protein conformation in real-time. Additionally, this compound has been shown to be a potent inhibitor of certain enzymes, making it a valuable tool for studying enzyme kinetics. However, one limitation of using 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is its potential toxicity to cells, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid. One area of research is the development of new fluorescent probes based on the structure of this compound. Additionally, researchers are exploring the potential use of 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid in photodynamic therapy for cancer treatment. Finally, there is ongoing research into the mechanism of action of this compound and its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Conclusion:
3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is a unique chemical compound that has been widely used in scientific research. This compound has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine. The synthesis method for this compound has been optimized to produce high yields of pure product. 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has a unique fluorescence property that allows researchers to monitor changes in protein conformation in real-time. Additionally, this compound has been shown to alter the biochemical and physiological properties of cells, leading to changes in cell function. While there are limitations to the use of 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid in lab experiments, there are several future directions for research involving this compound, including the development of new fluorescent probes and the exploration of its potential use in photodynamic therapy for cancer treatment.
科学研究应用
3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has been extensively studied for its potential applications in scientific research. This compound has been used as a fluorescent probe to study protein folding, enzyme kinetics, and ligand-receptor interactions. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has been used as a model compound to study the mechanism of action of other similar compounds.
属性
IUPAC Name |
3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-11-6-7-14(8-12(11)2)18(23)19-16(10-17(21)22)13-4-3-5-15(9-13)20(24)25/h3-9,16H,10H2,1-2H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUQTOABNUTDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(difluoromethyl)-5-phenyl-3-[(2-pyridin-3-ylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4298887.png)
![N-(1-adamantylmethyl)-7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298894.png)
![N-(1-adamantylmethyl)-3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298900.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B4298908.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4298910.png)


![4-[3-(4-bromobenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B4298941.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4298949.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-pyridin-3-yl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4298957.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4298958.png)
![3-{[(4-bromophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298964.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)isoxazole-4-carboxamide](/img/structure/B4298969.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4298974.png)